molecular formula C22H20N2O2S B5448542 (2E)-3-(4-Ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile

(2E)-3-(4-Ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile

Cat. No.: B5448542
M. Wt: 376.5 g/mol
InChI Key: XKEDMMAOSPGVHA-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-Ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of Ethoxyphenyl Groups: The ethoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions using ethoxybenzene and suitable electrophiles.

    Formation of the Prop-2-enenitrile Moiety: The nitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl groups, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The thiazole ring and ethoxyphenyl groups can participate in various substitution reactions, such as halogenation and alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (NBS, NCS).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-Ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a potential candidate for the development of enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and ethoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes or binding pockets of receptors. This interaction can modulate the activity of the target protein, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-Ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is unique due to its combination of a thiazole ring, ethoxyphenyl groups, and a nitrile group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-3-25-19-9-5-16(6-10-19)13-18(14-23)22-24-21(15-27-22)17-7-11-20(12-8-17)26-4-2/h5-13,15H,3-4H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEDMMAOSPGVHA-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.